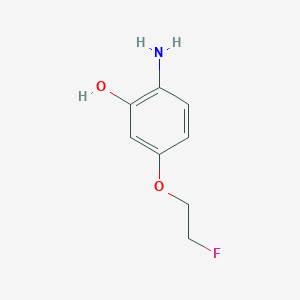

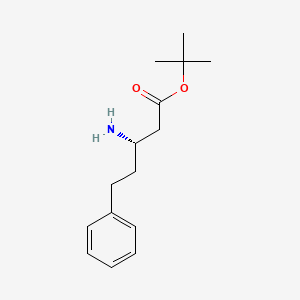

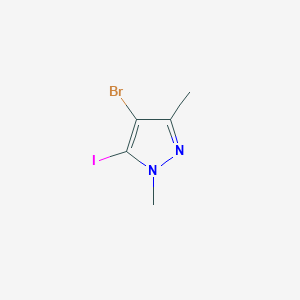

![molecular formula C26H23ClN2O3S B2537616 N-{3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-N-(4-methoxybenzyl)amine CAS No. 339103-25-2](/img/structure/B2537616.png)

N-{3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-N-(4-methoxybenzyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-{3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-N-(4-methoxybenzyl)amine" is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to an amine. Sulfonamides are known for their various applications in medicinal chemistry due to their antibacterial properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives can be achieved through the use of N-hydroxybenzotriazole (HOBt) sulfonate esters, which undergo amidation in the presence of di-isopropylethyl amine. This method provides an alternative to the use of pentafluorophenyl (PFP) and trichlorophenyl (TCP) esters of sulfonic acids and can be applied to a variety of amines, including those that are sterically hindered. The HOBt ester of sulfonic acids can replace the chloride moiety of sulfonyl chloride for amidation, offering a potentially useful route for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives like the one described typically includes a sulfonyl group attached to an aromatic amine. The presence of substituents such as chlorophenyl and methoxybenzyl groups can influence the electronic properties and steric hindrance of the molecule, potentially affecting its reactivity and binding affinity in biological systems.

Chemical Reactions Analysis

Sulfonamide derivatives can be synthesized through electrochemical processes as well. For instance, the regioselective synthesis of N,N'-diphenyl-3-sulfonyl-[1,1'-biphenyl]-4,4'-diamines is carried out by anodic oxidation of N,N'-diphenylbenzidine in the presence of sulfinic acids. This convergent paired electrochemical process results in sulfonylated aromatic amine products under mild reaction conditions, with high yields and current efficiency, as well as excellent atom economy . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-{3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-N-(4-methoxybenzyl)amine" are not detailed in the provided papers, sulfonamide derivatives generally exhibit a range of properties depending on their molecular structure. These can include solubility in various solvents, melting points, and stability under different conditions. The electronic properties such as pKa and logP are also important, as they can influence the compound's behavior in biological systems and its potential as a drug candidate.

Scientific Research Applications

Synthesis and Chemical Structure

- Synthesis Methods : The compound is involved in synthesis processes, such as the preparation of secondary amines from primary amines via nitrobenzenesulfonamides (Kurosawa, Kan, & Fukuyama, 2003). This involves a series of chemical reactions including sulfonation, protection, alkylation, and deprotection steps.

- Crystal Structure Analysis : Studies have examined the crystal structures of molecules containing elements of this compound, revealing specific geometries and molecular interactions, such as intramolecular hydrogen bonding (Butcher, Jasinski, Mayekar, Yathirajan, & Narayana, 2007).

Catalysis and Reaction Mechanisms

- Palladium-Catalyzed Amination : The compound is used in the palladium-catalyzed amination of aryl halides, demonstrating its role in facilitating specific chemical reactions (Wolfe & Buchwald, 2003). This process highlights its utility in organic synthesis, particularly in the formation of aromatic amines.

Herbicidal Activity

- Herbicide Development : Derivatives of this compound have been studied for their potential as herbicides, with research indicating significant herbicidal activity at low application rates (Moran, 2003). This suggests its application in agriculture for weed control.

Future Directions

properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]-4-methyl-6-phenylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClN2O3S/c1-18-16-24(20-6-4-3-5-7-20)29-26(28-17-19-8-12-22(32-2)13-9-19)25(18)33(30,31)23-14-10-21(27)11-15-23/h3-16H,17H2,1-2H3,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKDCNRHMGOQOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)NCC3=CC=C(C=C3)OC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-N-(4-methoxybenzyl)amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

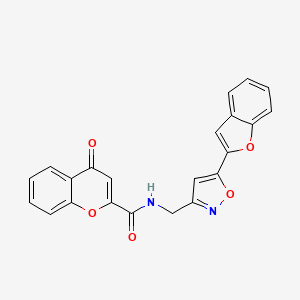

![2-[(2-Amino-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione](/img/structure/B2537537.png)

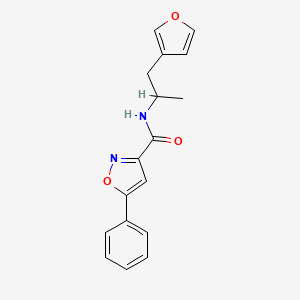

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2537546.png)

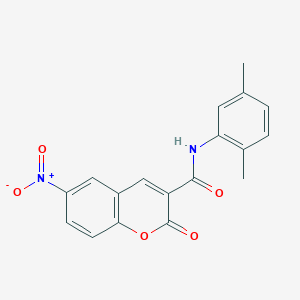

![4-{[(9,10-dioxo(2-anthryl))sulfonyl]methylamino}-N,N-diethylbutanamide](/img/structure/B2537553.png)

![2-[4,7-Dimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2537554.png)

![N-(2,5-dimethylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2537556.png)